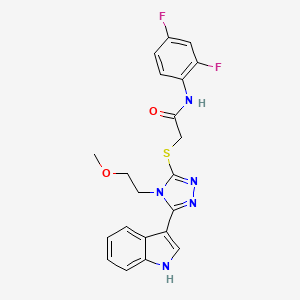
2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-difluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C21H19F2N5O2S and its molecular weight is 443.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-difluorophenyl)acetamide represents a novel class of bioactive molecules that integrate multiple pharmacophores, including indole and triazole moieties. These structural features are known for their significant biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide an overview of the biological activities associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H19F2N5O2S, with a molecular weight of 443.47 g/mol. The structural arrangement includes:
- Indole moiety : Known for its role in various biological processes and interactions with neurotransmitter receptors.
- Triazole ring : Recognized for its ability to inhibit cytochrome P450 enzymes, which are crucial in drug metabolism.
- Difluorophenyl group : Enhances lipophilicity and potentially improves bioavailability.
Biological Activity Overview
Compounds featuring similar structural elements have demonstrated a range of biological activities:
1. Anticancer Activity
Research indicates that the compound shows promising anticancer properties. For instance, derivatives with similar triazole structures have exhibited significant cytotoxicity against various cancer cell lines:
- IC50 Values : Compounds derived from triazoles have shown IC50 values as low as 6.2 μM against colon carcinoma HCT-116 cells .
- Mechanism of Action : Molecular docking studies suggest that these compounds may inhibit tyrosine kinases such as CDK2, thereby disrupting cancer cell proliferation .
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 47f | HCT-116 | 6.2 |
| 112c | T47D | 4.363 |
| 112a | T47D | 18.76 |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar triazole derivatives have shown notable antifungal and antibacterial activities:
- Antifungal Activity : Compounds have been reported to exhibit superior antifungal effects compared to standard treatments such as bifonazole .
- Bactericidal Activity : Some derivatives showed comparable activity to streptomycin against specific bacterial strains.
| Activity Type | Reference Compound | Effectiveness |
|---|---|---|
| Antifungal | Bifonazole | High |
| Antibacterial | Streptomycin | Comparable |
Case Study 1: Anticancer Screening
A study screened a library of compounds, including those similar to our target compound, revealing that certain derivatives displayed high anticancer activity through inhibition of specific kinase pathways .
Case Study 2: Structure-Activity Relationship (SAR)
Investigations into the SAR of triazole-thioether compounds indicated that modifications in the phenyl substituents significantly influenced their biological activity. For example, changing from a difluorophenyl to a chlorophenyl group altered the potency against cancer cell lines .
Propriétés
IUPAC Name |
N-(2,4-difluorophenyl)-2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N5O2S/c1-30-9-8-28-20(15-11-24-17-5-3-2-4-14(15)17)26-27-21(28)31-12-19(29)25-18-7-6-13(22)10-16(18)23/h2-7,10-11,24H,8-9,12H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNIWCXVTQPAKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)F)F)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













